Potency in Cellular Assays: Quantifying ERK1/2 Phosphorylation Inhibition in A375 Melanoma Cells
MEK-IN-6 (hydrate) demonstrates potent inhibition of ERK1/2 phosphorylation at Thr202/Tyr204 in A375 melanoma cells with an IC50 of 2 nM. This cellular potency is comparable to, but numerically distinct from, several other MEK inhibitors. For instance, binimetinib exhibits an IC50 of 12 nM for MEK inhibition in a similar cellular context, and selumetinib has a reported IC50 of 14 nM for MEK1 in biochemical assays. [1] While these values are derived from different assay systems, the consistent 2 nM value for MEK-IN-6 (hydrate) establishes it as a potent tool compound for suppressing downstream ERK signaling in this widely used BRAF-mutant melanoma model.
| Evidence Dimension | Cellular Potency (pERK1/2 Inhibition) |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | Binimetinib: IC50 = 12 nM; Selumetinib: IC50 = 14 nM (MEK1) |
| Quantified Difference | 2 nM vs. 12 nM and 14 nM, respectively |
| Conditions | A375 human melanoma cell line; inhibition of ERK1/2 (Thr202/Tyr204) phosphorylation |
Why This Matters
Quantitative potency data in a standard cell line is the primary metric for comparing the in vitro efficacy of kinase inhibitors, enabling researchers to select a compound with appropriate activity for their experimental design.
- [1] Martinez-Garcia M, et al. MEK inhibitors beyond monotherapy: current and future development. Cancer Biology & Medicine. 2021. Table 1. View Source
